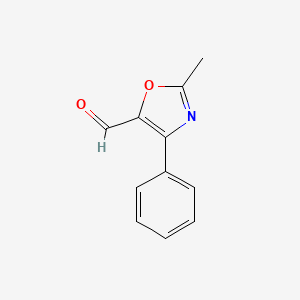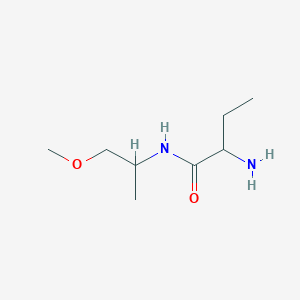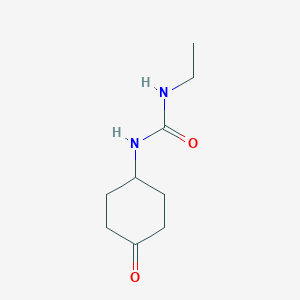
2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Vue d'ensemble
Description
“2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde” is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde” consists of an oxazole ring (a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms) attached to a phenyl group and a methyl group . The carbaldehyde group is attached to the 5-position of the oxazole ring .Physical And Chemical Properties Analysis
“2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde” is a solid compound . Its melting point is between 91-96°C . The compound’s InChI string is1S/C11H9NO2/c1-8-10(7-13)12-11(14-8)9-5-3-2-4-6-9/h2-7H,1H3 .
Applications De Recherche Scientifique
Medicinal Chemistry: Potential Therapeutic Applications
2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde shows promise in medicinal chemistry due to its structural similarity to various biologically active molecules. Oxazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . This compound could serve as a key intermediate in synthesizing novel therapeutic agents, particularly in designing drugs targeting specific cellular pathways or enzymes.
Agriculture: Pesticide and Herbicide Development
In the agricultural sector, oxazole derivatives have been explored for their potential use as pesticides and herbicides . The structural framework of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde could be modified to enhance its interaction with biological targets in pests and weeds, leading to the development of more effective and selective agrochemicals.
Material Science: Advanced Material Synthesis
The compound’s unique chemical structure could be utilized in material science for synthesizing advanced materials with specific properties. For instance, incorporating this oxazole derivative into polymers or coatings might impart novel characteristics like increased thermal stability or improved mechanical strength .
Environmental Science: Pollutant Detection and Removal
Oxazole derivatives can play a role in environmental science, particularly in the detection and removal of pollutants. The reactivity of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde could be harnessed to create sensitive probes or absorbents for monitoring and extracting hazardous substances from the environment .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, this compound could be used as a standard or derivatization agent in chromatographic analysis, aiding in the identification and quantification of various analytes. Its distinct chemical properties may improve the resolution and detection limits in chromatographic systems .
Biochemistry: Enzyme Inhibition Studies
The oxazole ring is a common motif in enzyme inhibitors. 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde could be investigated for its inhibitory effects on specific enzymes, contributing to our understanding of enzyme mechanisms and the development of new biochemical tools .
Pharmacology: Drug Metabolism and Pharmacokinetics
In pharmacology, studying the metabolism of oxazole-containing compounds like 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde can provide insights into drug metabolism and pharmacokinetics. This knowledge is crucial for predicting drug interactions and optimizing dosing regimens .
Industrial Applications: Chemical Manufacturing
Finally, in industrial applications, this compound could be used as an intermediate in the synthesis of various chemicals. Its reactivity and stability under different conditions make it a valuable component in the manufacturing of dyes, resins, and other industrial chemicals .
Safety and Hazards
Orientations Futures
While specific future directions for “2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde” were not found, there is significant interest in the synthesis of heterocycle-incorporated compounds as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into these compounds has improved their bioactive properties . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for these compounds .
Mécanisme D'action
Target of Action
The primary target of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes . The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound interacts with its target, hCAs, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the physiological processes they are involved in .
Biochemical Pathways
The inhibition of hCAs affects various biochemical pathways. For instance, hCAs are involved in the regulation of pH and fluid balance in various organs and tissues . Therefore, the inhibition of these enzymes can lead to changes in these processes .
Result of Action
The inhibition of hCAs by 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde can lead to various molecular and cellular effects. For example, it can affect the regulation of pH and fluid balance in the body . Additionally, the compound has shown a combined potentiated effect of the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria .
Action Environment
The action, efficacy, and stability of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with its target . Furthermore, the presence of other compounds can influence its action, as seen in its combined potentiated effect with carbapenems and aminoglycosides .
Propriétés
IUPAC Name |
2-methyl-4-phenyl-1,3-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-12-11(10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZWWYCPIFWEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272127 | |
| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde | |
CAS RN |
1086379-16-9 | |
| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086379-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B1386411.png)
![{[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine](/img/structure/B1386414.png)



![3-[(Cyclopropylmethyl)amino]benzoic acid](/img/structure/B1386419.png)

![6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B1386422.png)
![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386423.png)
![2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone](/img/structure/B1386427.png)
![1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin](/img/structure/B1386428.png)


![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol](/img/structure/B1386433.png)